4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-nitrophenyl)benzamide
Overview
Description
4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-nitrophenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzamide core, a furan ring, and a nitrophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Furan Ring Formation: The formation of the furan ring through cyclization reactions.
Amidation: The formation of the benzamide structure through an amidation reaction.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for cyclization and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-nitrophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-nitrophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(methylsulfamoyl)-N-(2-nitrophenyl)benzamide: Similar structure but lacks the furan ring.
4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-phenylbenzamide: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the furan ring and the nitrophenyl group in 4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-nitrophenyl)benzamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O6S/c19-14-8-7-12(18(23)21-15-5-1-2-6-16(15)22(24)25)10-17(14)29(26,27)20-11-13-4-3-9-28-13/h1-10,20H,11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLGWQKJEUMORR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CO3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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